molecular formula C17H11Cl2N5O B11184751 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11184751
M. Wt: 372.2 g/mol
InChI Key: IEPIIIDBHSPNNT-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzofuran moiety attached to a triazine ring, with a dichlorophenyl group as a substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.

    Synthesis of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with an amine. In this case, the amine used is 2,3-dichloroaniline.

    Coupling Reaction: The final step involves the coupling of the benzofuran moiety with the triazine ring. This can be achieved through a nucleophilic substitution reaction, where the benzofuran acts as a nucleophile and attacks the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzofuran-2-carboxylic acid derivatives, while substitution reactions may yield various substituted triazine derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the dichlorophenyl group.

    6-(1-benzofuran-2-yl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but has only one chlorine atom on the phenyl group.

    6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with chlorine atoms in different positions on the phenyl group.

Uniqueness

The uniqueness of 6-(1-benzofuran-2-yl)-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern The presence of the dichlorophenyl group at the 2,3-positions enhances its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C17H11Cl2N5O

Molecular Weight

372.2 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2,3-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H11Cl2N5O/c18-10-5-3-6-11(14(10)19)21-17-23-15(22-16(20)24-17)13-8-9-4-1-2-7-12(9)25-13/h1-8H,(H3,20,21,22,23,24)

InChI Key

IEPIIIDBHSPNNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N

Origin of Product

United States

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